

An In-depth Technical Guide to Decapreno-β-carotene (CAS: 5940-03-4)

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Compound of Interest		
Compound Name:	Decapreno- A-carotene	
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Abstract

Decapreno- β -carotene (C₅₀H₆₈) is a C₅₀ carotenoid, an analogue of the more common β -carotene (C₄₀H₅₆). Structurally, it is characterized by an extended polyene chain, which imparts distinct physicochemical and biological properties. While not as extensively studied as its C₄₀ counterpart, Decapreno- β -carotene is recognized for its potent antioxidant capabilities and serves a critical role in analytical chemistry as a high-purity internal standard for the quantification of other carotenoids via High-Performance Liquid Chromatography (HPLC).[1][2] [3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and known biological activities, compiling available data to support further research and development.

Physicochemical Properties

Decapreno-β-carotene is a lipophilic, red-orange pigment.[4] Its extended system of conjugated double bonds is responsible for its characteristic color and its strong absorption in the visible region of the electromagnetic spectrum.[5] Key quantitative properties are summarized below.



Property	Value	Source
CAS Number	5940-03-4	[6][7][8]
Molecular Formula	C50H68	[6][7]
Molecular Weight	669.07 g/mol	[7][8][9]
Exact Mass	668.5321 g/mol	[3][6]
Melting Point	193-195 °C	[3]
Boiling Point (est.)	771.6 °C at 760 mmHg	[3]
XLogP3	17.4	[3][6]
Solubility	Slightly soluble in Chloroform.	[3]
Appearance	Solid	[9]
Storage Temperature	-86°C, under inert atmosphere.	[3]

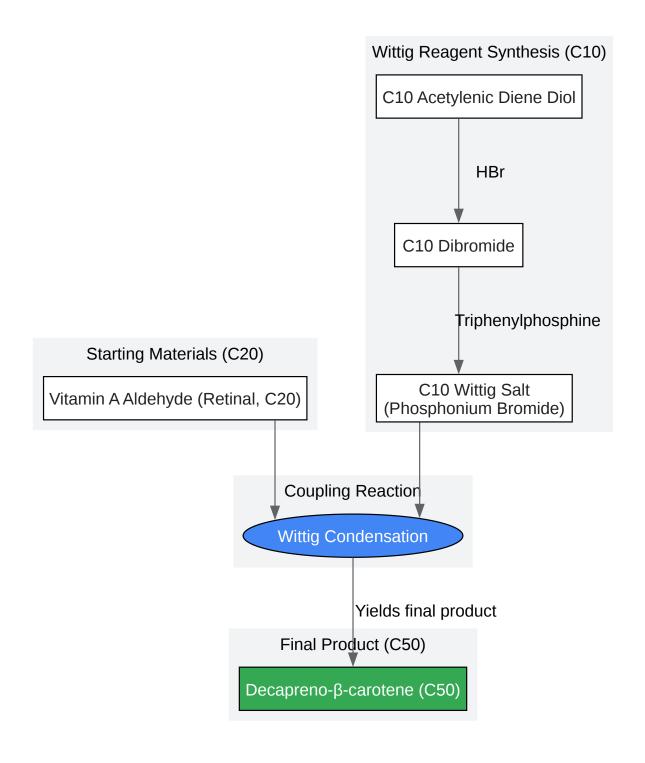
Chemical Synthesis

A notable synthesis of Decapreno- β -carotene was developed by Surmatis and Ofner in 1961. The methodology follows a $C_{20} + C_{10} + C_{20}$ building scheme, a variation of the Wittig reaction, which is a cornerstone in the synthesis of polyene systems like carotenoids.[10]

Synthesis Workflow Diagram

The diagram below illustrates the general synthetic strategy, starting from Vitamin A aldehyde (retinal) as the C₂₀ component.





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Caption: General workflow for the synthesis of Decapreno- β -carotene.



Experimental Protocol: Synthesis via Wittig Condensation

The following protocol is adapted from the synthesis described by Surmatis and Ofner (1961). [10] This procedure requires an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

- Preparation of the C₁₀ Wittig Salt:
 - A C₁₀ acetylenic diene diol is converted to its corresponding dibromide using an appropriate brominating agent (e.g., HBr).
 - The resulting C₁₀ dibromide is reacted with two equivalents of triphenylphosphine in a suitable solvent (e.g., benzene) at approximately 50°C.
 - The crude Wittig salt (a C₁₀ bis(triphenylphosphonium bromide)) crystallizes from the reaction mixture and can be isolated by filtration. The reported yield is approximately 90%.
 [10]
- Wittig Condensation Reaction:
 - The C₁₀ Wittig salt is suspended in an anhydrous solvent like diethyl ether.
 - A strong base (e.g., sodium ethoxide or phenyllithium) is added to generate the ylide in situ.
 - A solution of Vitamin A aldehyde (retinal, the C₂₀ component) in the same solvent is added dropwise to the ylide suspension with vigorous stirring. Two equivalents of retinal are used per equivalent of the C₁₀ Wittig salt.
 - The reaction proceeds, coupling the two C_{20} units via the C_{10} bridge to form the C_{50} backbone of Decapreno-β-carotene.
- Purification:
 - The crude product is isolated from the reaction mixture.



- Purification is typically achieved through recrystallization from a solvent mixture, such as benzene or petroleum ether.
- The purity can be confirmed by melting point determination and spectroscopic analysis (UV-Vis, NMR). The final product is reported to have absorption maxima at 481 and 512 nm in petroleum ether.[10]

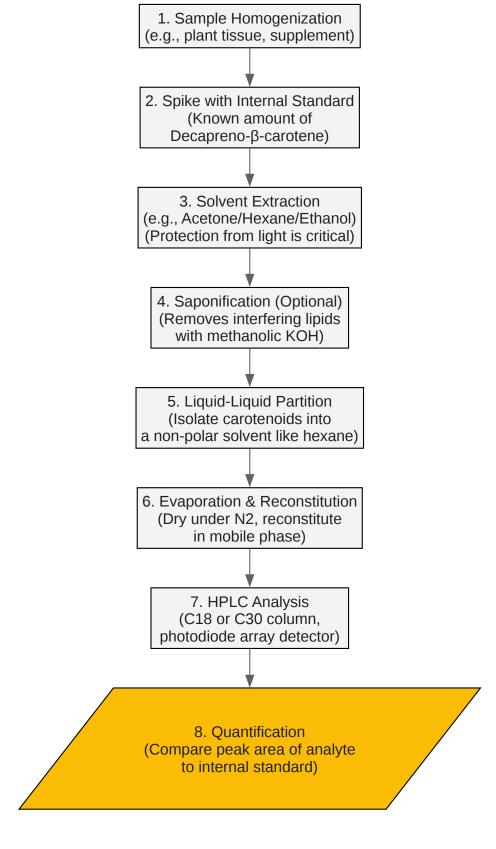
Analytical Methodology

Decapreno-β-carotene is commercially synthesized in high purity and is widely used as an internal standard for the quantification of other hydrocarbon carotenoids (e.g., α - and β - carotene) in various matrices, including food and biological samples.[1][2]

HPLC Workflow for Carotenoid Quantification

The following diagram outlines a typical workflow for extracting and quantifying carotenoids from a sample matrix using Decapreno-β-carotene as an internal standard.





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Caption: Workflow for HPLC analysis using an internal standard.



Experimental Protocol: HPLC Analysis

This generalized protocol is based on established methods for carotenoid analysis.[1][11][12] [13]

- Sample Preparation and Extraction:
 - Accurately weigh a homogenized sample (e.g., 0.5 g of freeze-dried plant material).[14]
 - Add a precise volume of Decapreno-β-carotene internal standard solution of known concentration.
 - Add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.
 - Extract the carotenoids using a suitable solvent system (e.g., acetone, ethanol, or a hexane/acetone mixture) with mechanical agitation. All steps should be performed under dim or golden light to prevent photo-oxidation.[5][11]
 - Centrifuge the mixture to pellet solid debris and collect the supernatant. Repeat the extraction until the sample residue is colorless.
- Saponification and Partition (if necessary):
 - For samples with high chlorophyll or lipid content, a saponification step may be required.
 Add an equal volume of 10% (w/v) methanolic potassium hydroxide and incubate in the dark.
 - After saponification, add water and partition the carotenoids into a non-polar solvent such as hexane or diethyl ether.[11] Collect the organic phase.
- Final Preparation and Analysis:
 - Wash the organic phase with water to remove residual alkali.
 - Dry the extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.
 - Reconstitute the residue in a precise volume of the HPLC mobile phase.



- Inject the sample into the HPLC system.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 or C30 column (C30 columns offer better separation for carotenoid isomers).[12][13]
 - Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE) is common.[13]
 - Detector: A photodiode array (PDA) or UV-Vis detector set to monitor at approximately
 450-500 nm.[5][11]
 - Quantification: Identify peaks based on retention times and spectral data compared to standards. Calculate the concentration of the target carotenoid using the ratio of its peak area to the peak area of the Decapreno-β-carotene internal standard.

Biological Activity and Mechanism of Action

Direct research on the biological effects of Decapreno- β -carotene is limited. However, its structural similarity to β -carotene allows for inferred mechanisms based on the broader class of carotenoids. The primary activities are related to antioxidant effects and modulation of cellular processes.[9][15][16]

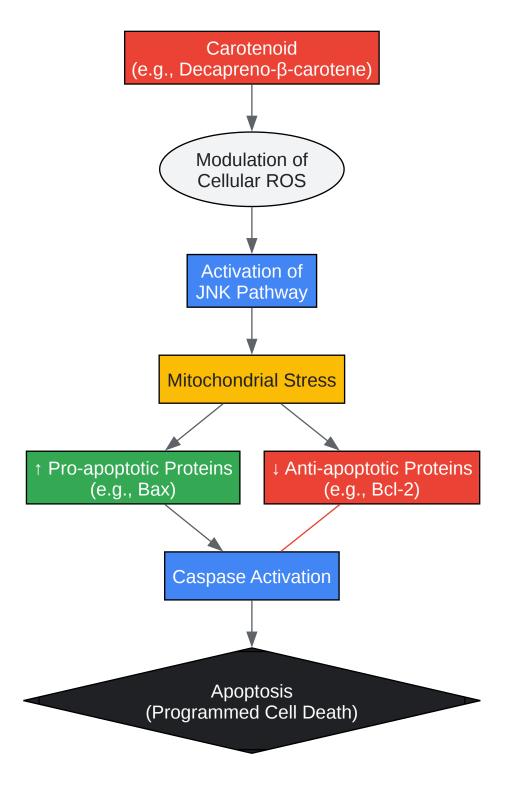


Biological Activity	Putative Mechanism
Antioxidant Activity	The extended conjugated polyene chain efficiently quenches singlet oxygen and scavenges peroxyl radicals, thus protecting cells from oxidative damage.[9][16]
Anti-proliferative Effects	Carotenoids like β -carotene can induce cell cycle arrest, often at the G0/G1 phase, by increasing the expression of cyclin-dependent kinase inhibitors like p21.[17]
Apoptosis Induction	Can promote programmed cell death in cancer cells by modulating signaling pathways such as the JNK pathway, leading to an increase in proapoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[17]
Immune Modulation	May enhance immune response by stimulating lymphocyte proliferation and increasing the activity of natural killer (NK) cells and macrophages.[16][18]

Generalized Signaling Pathway for Carotenoid-Induced Apoptosis

The following diagram illustrates a simplified, generalized pathway by which carotenoids may induce apoptosis in cancer cells. This is based on mechanisms described for β -carotene and other well-studied carotenoids.[17]





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Caption: Generalized pathway of carotenoid-induced apoptosis.

Conclusion and Future Directions



Decapreno- β -carotene is a C₅₀ carotenoid with established utility as an analytical standard and putative biological activity as a potent antioxidant. While its synthesis and application in HPLC are well-documented, specific research into its unique pharmacological profile, bioavailability, and metabolism is lacking. Its extended polyene structure compared to β -carotene may confer enhanced radical-scavenging properties, a hypothesis that warrants further investigation. Future research should focus on elucidating the specific cellular targets and signaling pathways directly modulated by Decapreno- β -carotene to differentiate its effects from other carotenoids and explore its potential in drug development and as a functional food ingredient.

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